molecular formula C19H23F3N4O4S2 B2965371 (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203120-64-2

(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2965371
CAS RN: 1203120-64-2
M. Wt: 492.53
InChI Key: LNOGOHUMVOENFV-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23F3N4O4S2 and its molecular weight is 492.53. The purity is usually 95%.
BenchChem offers high-quality (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

A study on the molecular interaction of a structurally related antagonist compound with the CB1 cannabinoid receptor was conducted. Using the AM1 molecular orbital method, the research identified distinct conformations and developed unified pharmacophore models for CB1 receptor ligands. This research suggests that certain conformers of these compounds have the proper spatial orientation and electrostatic character to bind to the CB1 receptor (Shim et al., 2002).

Anti-Mycobacterial Activity

Another significant study identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. In this research, several compounds showed potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, highlighting the therapeutic potential of these compounds in treating tuberculosis (Pancholia et al., 2016).

Antimicrobial Activity

The synthesis and antimicrobial activity of new pyridine derivatives incorporating benzothiazole have been explored. These compounds exhibited variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2011).

Drug Metabolism

In a study on the metabolism of a novel antidepressant, researchers found that certain piperazine derivatives were metabolized to various metabolites through the action of different cytochrome P450 enzymes. This research aids in understanding the metabolic pathways of similar compounds (Hvenegaard et al., 2012).

Biological Activity

The synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide were studied. These compounds were screened for their activity against the butyrylcholinesterase enzyme and underwent molecular docking studies, demonstrating their biological activity (Khalid et al., 2016).

Mechanism of Action

properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O4S2/c1-32(28,29)26-6-4-13(5-7-26)17(27)24-8-10-25(11-9-24)18-23-15-3-2-14(12-16(15)31-18)30-19(20,21)22/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOGOHUMVOENFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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